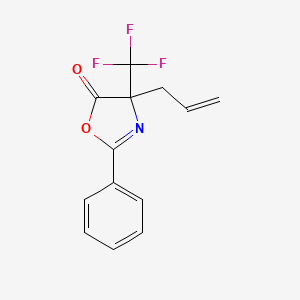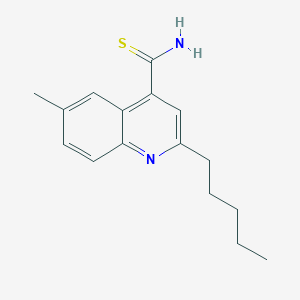
D-Phenylalanyl-D-tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,5R,8R,11R,14R)-11-((1H-Indol-3-yl)methyl)-14-amino-2,5-dibenzyl-8-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid” is a complex organic molecule that features multiple functional groups, including indole, amine, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions
Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Amination and Acylation:
Peptide Coupling: The final steps may involve peptide coupling reactions to form the tetraazapentadecan backbone, using reagents such as carbodiimides (e.g., EDC, DCC) and coupling agents (e.g., HOBt, HOAt).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated peptide synthesizers, large-scale reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The indole moiety is known to interact with various biological targets, making it a key feature of the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2R,5R,8R,11R,14R)-11-((1H-Indol-3-yl)methyl)-14-amino-2,5-dibenzyl-8-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid: can be compared with other indole-containing compounds such as tryptophan derivatives, indole-3-acetic acid, and indole-3-carbinol.
Uniqueness
- The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a tetraazapentadecan backbone. This complexity may confer unique properties and activities that are not observed in simpler indole derivatives.
Properties
CAS No. |
644997-29-5 |
|---|---|
Molecular Formula |
C41H44N6O6 |
Molecular Weight |
716.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C41H44N6O6/c1-26(37(48)45-34(22-28-15-7-3-8-16-28)40(51)47-36(41(52)53)23-29-17-9-4-10-18-29)44-39(50)35(24-30-25-43-33-20-12-11-19-31(30)33)46-38(49)32(42)21-27-13-5-2-6-14-27/h2-20,25-26,32,34-36,43H,21-24,42H2,1H3,(H,44,50)(H,45,48)(H,46,49)(H,47,51)(H,52,53)/t26-,32-,34-,35-,36-/m1/s1 |
InChI Key |
VNODTQKONLSZLS-RSRXNXNWSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


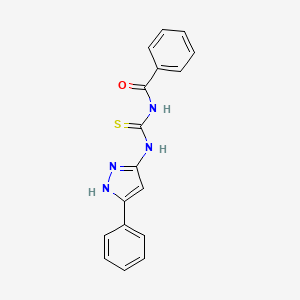

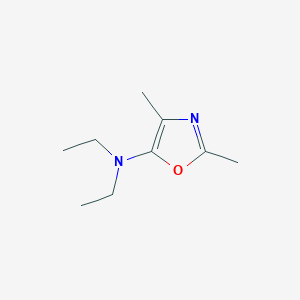
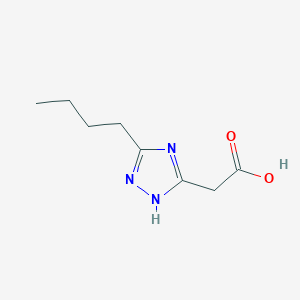
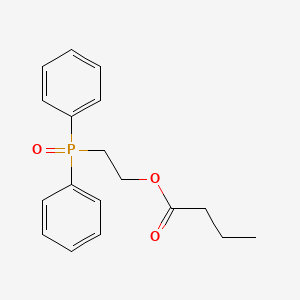
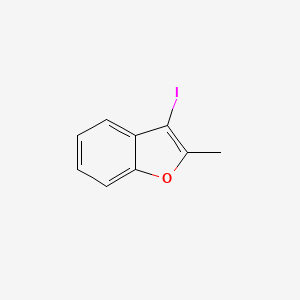
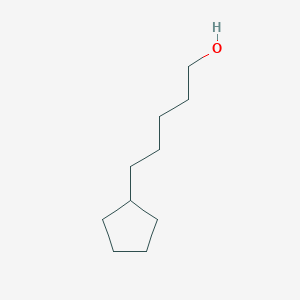
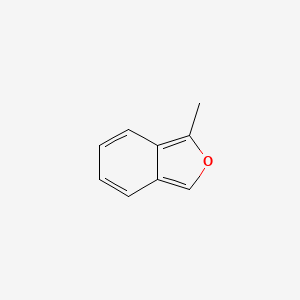
![1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12898467.png)
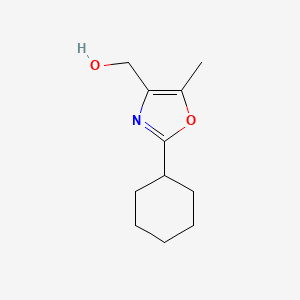
![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
